molecular formula C31H42S2 B12935521 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12935521
M. Wt: 478.8 g/mol
InChI Key: DURGRDAGQBQQDB-UHFFFAOYSA-N
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Description

2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique structural properties, which make them suitable for various applications, particularly in the field of organic electronics. The presence of a heptadecyl chain enhances the solubility and processability of the compound, making it a valuable material for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .

Scientific Research Applications

2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it is studied for its potential as a bioactive compound with various therapeutic properties. In medicine, it is explored for its potential use in drug delivery systems and as a component of diagnostic tools. In industry, it is utilized in the production of organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs) due to its excellent semiconducting properties .

Mechanism of Action

The mechanism of action of 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to stabilize excited electrons, extending the lifetime of excitons and maintaining a high current in electronic devices . This property is particularly valuable in the development of organic semiconductors and photovoltaic materials.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene include other benzo[b]thieno[2,3-d]thiophene derivatives and benzo[4,5]selenopheno[3,2-b]thiophene derivatives . These compounds share structural similarities but differ in their specific functional groups and side chains.

Uniqueness: The uniqueness of this compound lies in its heptadecyl chain, which enhances its solubility and processability. This feature makes it more suitable for applications in organic electronics compared to its analogs .

Properties

Molecular Formula

C31H42S2

Molecular Weight

478.8 g/mol

IUPAC Name

2-heptadecyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C31H42S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-22-23-27-29(24-25)33-30-26-20-17-18-21-28(26)32-31(27)30/h17-18,20-24H,2-16,19H2,1H3

InChI Key

DURGRDAGQBQQDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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